molecular formula C18H25N5O5S B4873709 N~4~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4873709
M. Wt: 423.5 g/mol
InChI Key: YMGHLYNYPMDYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazole ring, a piperidine ring, and a furan moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves multiple steps, including amination, reduction, esterification, and condensation reactions. The starting materials typically include 1-methyl-1H-pyrazol-5-amine and other reagents that facilitate the formation of the desired compound through a series of chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a pyrazole ring, a piperidine ring, and a furan moiety

Properties

IUPAC Name

N-[1-ethyl-3-(furan-2-ylmethylcarbamoyl)pyrazol-4-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O5S/c1-3-22-12-15(16(21-22)18(25)19-11-14-5-4-10-28-14)20-17(24)13-6-8-23(9-7-13)29(2,26)27/h4-5,10,12-13H,3,6-9,11H2,1-2H3,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGHLYNYPMDYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-(1-ETHYL-3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1H-PYRAZOL-4-YL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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